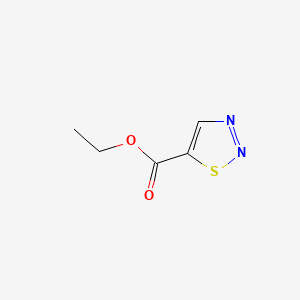

Ethyl 1,2,3-thiadiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl thiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-6-7-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZZCUPPIUETNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193995 | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-14-5 | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a vital heterocyclic motif in medicinal chemistry and agrochemicals. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules. Ethyl 1,2,3-thiadiazole-5-carboxylate, the subject of this guide, is a particularly valuable building block, serving as a key intermediate in the synthesis of more complex derivatives with potential therapeutic applications, including antiviral and antifungal agents.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the well-established Hurd-Mori reaction, and offers insights into the critical experimental parameters and underlying mechanistic principles.

The Hurd-Mori Reaction: A Cornerstone in 1,2,3-Thiadiazole Synthesis

The most common and reliable method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[2][3] This reaction involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂). The choice of the starting hydrazone is critical as it dictates the substitution pattern of the final thiadiazole ring. For the synthesis of this compound, a suitable precursor is an ethyl 2-hydrazonopropanoate derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from readily available materials. The first step involves the formation of a suitable hydrazone precursor, followed by the Hurd-Mori cyclization. A plausible and efficient precursor is the semicarbazone of an ethyl pyruvate derivative.

Diagram 1: Proposed Synthetic Workflow

Sources

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

An In-Depth Technical Guide to Ethyl 1,2,3-Thiadiazole-5-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1] this compound, in particular, serves as a crucial synthetic intermediate, providing a reactive handle for the construction of more complex molecular architectures for drug discovery and materials science.[2] Its unique reactivity, characterized by a propensity for ring-opening via nitrogen extrusion, further distinguishes it as a valuable tool in organic synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in experimental settings. Below is a summary of the known and predicted properties of this compound.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | PubChemLite[3] |

| Molecular Weight | 158.18 g/mol | Calculated |

| Monoisotopic Mass | 158.015 Da | PubChemLite[3] |

| IUPAC Name | This compound | PubChemLite[3] |

| Appearance | (Predicted) White to pale yellow solid or oil | General Knowledge |

| XlogP (Predicted) | 1.0 | PubChemLite[3] |

| Polar Surface Area | 77.3 Ų | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | General Knowledge |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. The expected spectral data for this compound are as follows:

| Technique | Expected Signature |

| ¹H NMR | δ ~8.5-9.0 ppm (s, 1H, C4-H), δ ~4.4 ppm (q, 2H, -OCH₂CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~160 ppm (C=O), δ ~150 ppm (C5), δ ~135 ppm (C4), δ ~62 ppm (-OCH₂CH₃), δ ~14 ppm (-OCH₂CH₃) |

| IR (cm⁻¹) | ~1720-1740 (C=O stretch), ~1500-1600 (C=N, N=N stretches), ~1250 (C-O stretch), ~700-800 (C-S stretch) |

| Mass Spec (EI) | m/z 158 (M⁺), m/z 130 (M⁺ - N₂), m/z 113 (M⁺ - OEt), m/z 85 (M⁺ - N₂ - OEt) |

Note: The most characteristic fragmentation pathway for 1,2,3-thiadiazoles in mass spectrometry is the initial loss of a stable dinitrogen (N₂) molecule.[2]

Synthesis and Methodologies

The primary and most effective route for synthesizing 4- and/or 5-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction .[1][4] This reaction involves the [3+2] cycloaddition of a diazo compound with a thiocarbonyl compound, though in practice, it is a one-pot cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).

The Hurd-Mori Synthesis Workflow

The synthesis of this compound typically starts from a hydrazone of an ethyl glyoxylate derivative, which is then cyclized using thionyl chloride. The causality behind this choice is the high efficiency and regioselectivity of the reaction, which reliably forms the 1,2,3-thiadiazole ring.

Caption: Hurd-Mori synthesis workflow for this compound.

Experimental Protocol: Hurd-Mori Synthesis

This protocol is a representative, self-validating system for the synthesis of the title compound.

-

Hydrazone Formation:

-

To a stirred solution of ethyl 2-oxoacetate (1.0 eq) in ethanol at 0 °C, add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aldehyde.

-

Filter the resulting precipitate (the semicarbazone), wash with cold water, and dry under vacuum. This intermediate is typically used without further purification.

-

-

Cyclization:

-

Caution: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Add the dried semicarbazone (1.0 eq) portion-wise to an excess of thionyl chloride (5-10 eq) at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC. The evolution of HCl and SO₂ gas will be observed.

-

Once the reaction is complete, carefully remove the excess SOCl₂ under reduced pressure.

-

Quench the residue by slowly adding it to ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by two main features: the chemistry of the ester functional group and the unique behavior of the thiadiazole ring.

-

Ester Transformations: The ethyl ester is a versatile handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, converted to a wide range of amides via reaction with amines, or reduced to the primary alcohol. These transformations are fundamental in creating compound libraries for structure-activity relationship (SAR) studies.[1]

-

Ring Fragmentation: The most notable reaction of the 1,2,3-thiadiazole ring is its thermal or photochemical decomposition. It readily loses a molecule of dinitrogen (N₂) to form a transient, highly reactive thioketene intermediate. This intermediate can then be trapped with various nucleophiles or undergo cycloaddition reactions, providing a powerful synthetic route to other heterocyclic systems like thiophenes.[5]

Caption: Key reactivity pathways for this compound.

Experimental Protocol: Amide Formation

-

Activation (Optional but Recommended):

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent like THF or DMF.

-

Add a solution of lithium hydroxide (LiOH) (1.5 eq) in water and stir at room temperature for 2-4 hours to hydrolyze the ester to the carboxylate salt.

-

Remove the solvent under reduced pressure to obtain the lithium carboxylate salt.

-

-

Amide Coupling:

-

Suspend the carboxylate salt (1.0 eq) in dry DMF.

-

Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Add the desired primary or secondary amine (1.1 eq) to the mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

-

Applications in Research and Development

The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry and agrochemistry due to its wide range of biological activities.

-

Medicinal Chemistry: Derivatives have shown potent activity as anti-HIV, anticancer, antibacterial, and antifungal agents.[1] The ability to easily modify the 5-position ester allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: Many 1,2,3-thiadiazole compounds are used as plant activators, inducing systemic acquired resistance (SAR) in crops, and as fungicides.[2]

-

Materials Science: The unique electronic properties of the thiadiazole ring have led to its investigation for use in semiconductor polymers, photovoltaic materials, and other optoelectronic applications.[2]

-

Synthetic Chemistry: As discussed, it is a key precursor for thioketenes, which enables the synthesis of complex, sulfur-containing heterocycles that would be difficult to access otherwise.[5]

Safety and Handling

Based on safety data for structurally related thiadiazole compounds, this compound should be handled with care.

-

GHS Hazard Classification: Likely to be classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]

-

Handling Precautions:

-

Use only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult the specific Safety Data Sheet (SDS) for the material before use.

References

-

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem. Available at: [Link]

-

Synthesis of C. Ethyl Thiazole-5-carboxylate - PrepChem.com. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Examples of important, biologically active 1,2,3‐thiadiazole derivatives. - ResearchGate. Available at: [Link]

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem. Available at: [Link]

-

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate | C6H6N2O3S | CID 12298990 - PubChem. Available at: [Link]

-

Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. Available at: [Link]

-

Ethyl thiazole-5-carboxylate | C6H7NO2S | CID 459108 - PubChem. Available at: [Link]

-

Recent Developments in the Chemistry of 1,2,3-Thiadiazoles | Request PDF - ResearchGate. Available at: [Link]

-

This compound (C5H6N2O2S) - PubChemLite. Available at: [Link]

-

Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available at: [Link]

-

Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

The 1,2,3-Thiadiazole Scaffold: A Versatile Core in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties and ability to act as a bioisostere for other key heterocyles have propelled the development of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,2,3-thiadiazole derivatives, offering insights for the rational design of novel therapeutic and agricultural agents.

The Chemistry of 1,2,3-Thiadiazoles: Synthesis and Functionalization

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis. This classical method involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂). The versatility of this reaction allows for the introduction of a wide range of substituents at the 4- and 5-positions of the thiadiazole ring, providing a facile entry into diverse chemical space.

Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This two-step protocol outlines the synthesis of a representative 1,2,3-thiadiazole derivative.

Step 1: Synthesis of Acetophenone Semicarbazone

-

In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.

-

Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

In a fume hood, suspend 1.77 g (10 mmol) of acetophenone semicarbazone in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully pour it into ice-water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Diverse Biological Activities of the 1,2,3-Thiadiazole Scaffold

The inherent chemical features of the 1,2,3-thiadiazole ring, including its aromaticity and potential for hydrogen bonding, contribute to its ability to interact with a wide range of biological targets. This has led to the discovery of derivatives with potent activities in various therapeutic and agricultural applications.

Anticancer Activity

The 1,2,3-thiadiazole scaffold is a prominent pharmacophore in the design of novel anticancer agents.[1] Its derivatives have demonstrated efficacy against a multitude of cancer cell lines through diverse mechanisms of action.

2.1.1. Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 1,2,3-thiadiazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

2.1.2. Mechanism of Action: Kinase Inhibition

Certain 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2]

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,3-thiadiazole derivatives.

Table 1: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| D-ring fused DHEA derivative 25 | T47D (Breast) | 0.058 | [3] |

| Pyrazole oxime derivative 8e | Panc-1 (Pancreatic) | 12.79 | [3] |

| Pyrazole oxime derivative 8l | Panc-1 (Pancreatic) | 12.22 | [3] |

| Thioacetanilide derivative 92 | Anti-HIV Activity | EC₅₀ = 0.059 | [4] |

| Piperidine-based derivative 94 | Anti-HBV Activity | IC₅₀ = 3.59 µg/mL | [2] |

Antimicrobial Activity

The 1,2,3-thiadiazole scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone derivative 15 | Staphylococcus aureus | 1.95 | [5] |

| Hydrazide-hydrazone derivative 15 | Bacillus subtilis | 3.9 | [5] |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative | Staphylococcus aureus | >1000 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the 1,2,3-thiadiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agricultural Applications

Beyond medicine, 1,2,3-thiadiazole derivatives have shown promise in agriculture as fungicides and nitrification inhibitors.[6][7]

2.3.1. Fungicidal Activity

Strobilurin-based fungicides containing a 1,2,3-thiadiazole moiety have demonstrated excellent activity against various plant pathogens.[6] For example, certain derivatives have shown high efficacy against Gibberella zeae and Sclerotinia sclerotiorum.[6]

2.3.2. Nitrification Inhibition

Nitrification inhibitors are crucial for improving nitrogen fertilizer efficiency and reducing environmental pollution. 1,2,3-Thiadiazoles with small, non-polar alkyl substituents have been identified as potent nitrification inhibitors, in some cases outperforming commercial standards.[7][8]

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies provide valuable insights for the design of more potent and selective compounds.

-

Anticancer Activity: For anticancer activity, the presence of aromatic or heteroaromatic rings at the C4 and C5 positions is often beneficial. The substitution pattern on these rings can significantly modulate cytotoxicity, with electron-withdrawing or -donating groups influencing potency.[9] For tubulin inhibitors, specific substitutions are crucial for mimicking the binding of natural ligands.

-

Antimicrobial Activity: The antimicrobial SAR is more varied. For some derivatives, lipophilicity plays a key role, while for others, specific functional groups are essential for activity against particular microorganisms. The presence of a hydrazide-hydrazone moiety has been shown to be important for the activity of some derivatives.[5]

-

Agricultural Applications: In nitrification inhibitors, short, non-polar alkyl groups on the 1,2,3-thiadiazole ring are beneficial for activity.[7][8] For fungicides, the overall structure, including the linker and the toxophoric group, is critical for efficacy.[10]

Future Perspectives

The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of new biologically active molecules. Future research will likely focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 1,2,3-thiadiazole derivatives exert their biological effects.

-

Combination Therapies: Exploring the potential of 1,2,3-thiadiazole-based agents in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the preparation of 1,2,3-thiadiazole derivatives.

References

- Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.

-

VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. (n.d.). Retrieved from [Link]

- Su, N., et al. (2021). Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry.

- Gomha, S. M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules.

- Sidhu, P. K., Ming, Y., & Wille, U. (2025).

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Retrieved from [Link]

- Gomha, S. M., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules.

-

VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Retrieved from [Link]

-

Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates | Request PDF. (n.d.). Retrieved from [Link]

- Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.

- Gomha, S. M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). MDPI.

-

File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons. (2021). Retrieved from [Link]

- Hayat, F., et al. (2021).

-

Discovery of[5][7][11]triazolo[3,4-b][5][6][7]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. (2018). PubMed.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023).

- Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture.

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Retrieved from [Link]

-

Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PubMed Central.

-

Flow diagram describing different binding sites on the tubulin and... - ResearchGate. (n.d.). Retrieved from [Link]

- (PDF) Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021).

-

Thiadiazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]

- DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation. (n.d.).

-

The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (n.d.). Retrieved from [Link]

- Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs: A Compar

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Retrieved from [Link]

-

Tubulin polymerization curves at different conditions. Polymerization... - ResearchGate. (n.d.). Retrieved from [Link]

- Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. (2024). PubMed.

- Drug discovery-based approach identifies new nitrification inhibitors. (2023). Radboud Repository.

-

Tubulin polymerization and microtubule formation with the main different binding sites. - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from [Link]

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). Retrieved from [Link]

-

Pathways: Microtubule Dynamics | . (n.d.). Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from [Link]

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. (2022).

- (PDF) Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. (2015).

-

Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (n.d.). Retrieved from [Link]

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). Retrieved from [Link]

-

Examples of important, biologically active 1,2,3‐thiadiazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. (n.d.). Retrieved from [Link]

Sources

- 1. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 3. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]

- 4. Medicinal Significance of 1,2,3-Thiadiazoles Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture | CoLab [colab.ws]

- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2][3] This guide provides an in-depth technical exploration of the Hurd-Mori reaction, a classical and robust method for synthesizing this vital heterocyclic motif. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the reaction's scope and limitations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Strategic Importance of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a "privileged scaffold," a molecular framework that consistently appears in compounds exhibiting a wide spectrum of biological activities.[1] Derivatives have demonstrated significant potential as antiviral, anticancer, antifungal, and insecticidal agents.[1][3] Furthermore, they have found applications in agriculture as plant activators, stimulating a plant's natural defense mechanisms, a concept known as systemic acquired resistance (SAR).[4] The reliable construction of this heterocycle is therefore a critical capability in synthetic and medicinal chemistry. Among the various synthetic strategies, the Hurd-Mori reaction remains a fundamental and widely utilized method for its efficiency and accessibility.[1][5]

The Hurd-Mori Reaction: A Mechanistic Dissection

The Hurd-Mori reaction provides a direct pathway to 4- or 4,5-substituted 1,2,3-thiadiazoles through the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).[6][7][8] The process is fundamentally a two-stage synthesis:

-

Hydrazone Formation: A ketone possessing an α-methylene group is condensed with a hydrazine derivative, such as semicarbazide, to form the corresponding hydrazone (in this case, a semicarbazone).

-

Cyclodehydrosulfurization: The formed hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent to facilitate the ring closure.

The causality behind the cyclization step is a sequence of electrophilic attacks and eliminations. The hydrazone's terminal nitrogen attacks the electrophilic sulfur atom of thionyl chloride. A subsequent intramolecular cyclization occurs via the attack of the α-carbon onto the sulfur, followed by a cascade of eliminations that release hydrochloric acid and sulfur dioxide, ultimately forming the stable aromatic 1,2,3-thiadiazole ring.

Field-Proven Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

This section provides a reliable, two-step protocol for synthesizing 4-phenyl-1,2,3-thiadiazole from acetophenone, a common and illustrative example of the Hurd-Mori reaction.[6][9]

Part A: Synthesis of Acetophenone Semicarbazone (Precursor)

-

Materials:

-

Acetophenone (1.20 g, 10 mmol)

-

Semicarbazide hydrochloride (1.12 g, 10 mmol)

-

Sodium acetate (1.64 g, 20 mmol)

-

Ethanol & Water

-

-

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of water. The sodium acetate acts as a base to neutralize the HCl salt and buffer the reaction medium.[6]

-

Add a solution of acetophenone in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pure acetophenone semicarbazone.

-

Part B: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole

-

Materials:

-

Acetophenone semicarbazone (from Part A, 1.77 g, 10 mmol)

-

Thionyl chloride (SOCl₂) (1.4 mL, ~19 mmol)

-

Dichloromethane (DCM) (20 mL)

-

-

Procedure:

-

CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. This procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[6]

-

Suspend the acetophenone semicarbazone in 20 mL of DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly, add the thionyl chloride dropwise to the cooled, stirring suspension. An initial exothermic reaction may be observed.[6]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction's completion by TLC.[6]

-

Quenching: Carefully and slowly pour the completed reaction mixture onto a generous amount of crushed ice in a beaker to quench the excess thionyl chloride.[6][9]

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 15 mL).

-

Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.[6]

-

Quantitative Data & Reaction Scope

The Hurd-Mori reaction is generally efficient, with yields often being moderate to good. The specific yield is highly dependent on the substrate.

| Substrate Precursor | Product | Typical Yield | Reference |

| Acetophenone Semicarbazone | 4-phenyl-1,2,3-thiadiazole | 75-89% | [5] |

| Pyrazolyl-phenylethanone Semicarbazones | Pyrazolyl-phenyl-1,2,3-thiadiazoles | Good to Excellent | [1][10] |

| 2-Oxoallobetulin Semicarbazone | Triterpenoid-fused 1,2,3-thiadiazole | High Regioselectivity | [1][5] |

| N-protected Pyrrolidinone Hydrazone | Pyrrolo[2,3-d][1][6][11]thiadiazole | Highly dependent on N-protecting group | [4] |

Scope and Limitations:

The reaction is broadly applicable to hydrazones derived from ketones with α-hydrogens. However, its success can be sensitive to the electronic nature of the substituents. For instance, in the synthesis of pyrrolo-fused thiadiazoles, it was found that electron-withdrawing N-protecting groups on the pyrrolidine precursor gave superior yields compared to electron-donating groups, which gave poor conversion.[4] This highlights a key insight: the electronic environment of the hydrazone can significantly impact the efficiency of the cyclization step.

Modern Alternatives:

While robust, the Hurd-Mori reaction's reliance on excess, corrosive thionyl chloride has prompted the development of milder alternatives. Modern approaches often utilize N-tosylhydrazones reacted with elemental sulfur, a method that can be performed under metal-free conditions and is sometimes catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine.[5][12][13] These methods represent an accessible and often more environmentally benign route to the 1,2,3-thiadiazole core.[5][12]

References

-

Irfan, A., Ullah, S., Anum, A., Jabeen, N., Zahoor, A.F., Kanwal, H., Kotwica-Mojzych, K., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. [Link]

-

Okuma, K., Nagakura, K., Nakajima, Y., Kubo, K., & Shioji, K. (2004). Synthesis of 1,3,4-Thiadiazoles from Aldehyde Hydrazones. SYNTHESIS. [Link]

-

Guzman, F. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

-

ResearchGate. (n.d.). Different methods for the preparation of 1,2,3‐thiadiazoles. [Link]

-

El-Metwaly, N. M. (2018). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules. [Link]

-

Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

-

Encyclopedia.pub. (n.d.). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. [Link]

-

Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. [Link]

-

Stanetty, P., Turner, M., & Mihovilovic, M. D. (2010). Synthesis of Pyrrolo[2,3-d][1][6][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. [Link]

-

Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Thionyl chloride. [Link]

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Significance of 1,2,3-Thiadiazoles Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Navigating the Landscape of Drug Discovery: A Technical Guide to Ethyl 1,2,3-Thiadiazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties and biological activities. This guide provides an in-depth exploration of ethyl 1,2,3-thiadiazole-5-carboxylate, a key building block and a motif of interest in the design of novel therapeutics. While a specific CAS number for the parent this compound is not prominently cited in public databases, this document will delve into the synthesis, chemical character, and potential applications of this important class of heterocyclic compounds.

The Thiadiazole Core: A Versatile Player in Medicinal Chemistry

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The isomeric arrangement of these heteroatoms gives rise to four distinct regioisomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] Each isomer possesses a unique electronic distribution and steric profile, leading to a diverse range of biological activities.[1] The presence of the sulfur atom and two nitrogen atoms enhances membrane permeability and provides sites for hydrogen bonding, crucial for drug-receptor interactions.[1]

Compounds incorporating the thiadiazole nucleus have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2]

Synthesis of the 1,2,3-Thiadiazole Ring System: The Hurd-Mori Reaction

A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This powerful cyclization reaction involves the treatment of acylhydrazones or N-tosylhydrazones with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazole.[3][5]

The general mechanism of the Hurd-Mori reaction is a testament to elegant chemical transformation. The selection of the starting hydrazone is critical, as its structure dictates the substitution pattern of the final thiadiazole ring.

Experimental Protocol: A Generalized Hurd-Mori Synthesis

The following protocol outlines a general procedure for the synthesis of a 4-substituted-1,2,3-thiadiazole-5-carboxylate, which can be adapted for the synthesis of the target ethyl ester.

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of an appropriate α-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product semicarbazone is typically isolated by filtration after precipitation with water.

Step 2: Cyclization to the 1,2,3-Thiadiazole Ring

-

Suspend the dried semicarbazone (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

The reaction is often carried out at room temperature or with gentle warming. The progress of the reaction should be monitored by TLC.

-

Upon completion, the excess thionyl chloride is carefully removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford the desired ethyl 4-substituted-1,2,3-thiadiazole-5-carboxylate.

This versatile methodology allows for the introduction of a wide range of substituents at the 4-position of the thiadiazole ring, enabling the generation of diverse chemical libraries for drug screening.[5]

Caption: Generalized workflow of the Hurd-Mori synthesis.

Physicochemical Properties and Structural Analogs

While specific data for this compound is scarce, we can infer its properties from related, well-characterized analogs. For instance, Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 76162-56-6) provides a useful point of comparison.[6][7][8][9][10]

| Property | Value (for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate) |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol [6] |

| CAS Number | 76162-56-6[6][7][8][9] |

The structural differences between the 1,2,3- and 1,2,4-isomers will influence properties such as dipole moment, solubility, and crystal packing, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

Applications in Drug Discovery and Agrochemicals

The 1,2,3-thiadiazole scaffold is a component of numerous biologically active molecules. Its derivatives are being investigated for a range of therapeutic applications.

-

Anticancer Agents: Certain thiadiazole derivatives have shown promise as c-Met kinase inhibitors for cancer treatment.[11] The thiazole and thiadiazole carboxamide scaffolds are being explored for their antiproliferative activities.[11][12][13]

-

Antimicrobial Agents: The unique electronic and structural features of thiadiazoles make them attractive candidates for the development of novel antibacterial and antifungal compounds.[1][2]

-

Agrochemicals: Beyond pharmaceuticals, 1,2,3-thiadiazole derivatives have found applications as fungicides and herbicides, highlighting the broad utility of this heterocyclic system.[2][14]

The ethyl carboxylate group at the 5-position serves as a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This strategy is frequently employed in drug discovery to explore the structure-activity relationship (SAR) and optimize lead compounds.

Caption: Derivatization strategy for SAR studies.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. The robust and versatile Hurd-Mori synthesis allows for the creation of a wide array of derivatives, enabling extensive exploration of their biological potential. As our understanding of the chemical biology of this heterocyclic system deepens, we can anticipate the emergence of new and innovative applications for this valuable chemical entity. Further research into the synthesis and biological evaluation of a broader range of 1,2,3-thiadiazole derivatives is warranted to fully unlock their therapeutic potential.

References

-

Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. (URL: [Link])

-

Thiadiazoles and Their Properties - ISRES. (URL: [Link])

-

Synthesis of Pyrrolo[2,3-d][1][3][15]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - NIH. (URL: [Link])

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (URL: [Link])

-

Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand. (URL: [Link])

-

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem. (URL: [Link])

-

CAS No : 76162-56-6 | Product Name : Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. (URL: [Link])

-

Synthesis of C. Ethyl Thiazole-5-carboxylate - PrepChem.com. (URL: [Link])

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central. (URL: [Link])

-

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, 250 mg - Carl ROTH. (URL: [Link])

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem. (URL: [Link])

-

Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. (URL: [Link])

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (URL: [Link])

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])

Sources

- 1. isres.org [isres.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemscene.com [chemscene.com]

- 9. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, 250 mg, CAS No. 76162-56-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. 3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester | 76162-56-6 [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1,2,3-Thiadiazole-5-carboxylate

Introduction: The landscape of modern drug discovery and materials science is deeply rooted in the chemistry of heterocyclic compounds. Among these, thiadiazole derivatives have garnered significant attention for their diverse biological activities and unique chemical properties.[1] Ethyl 1,2,3-thiadiazole-5-carboxylate is a key exemplar of this class, serving as a potential building block in the synthesis of more complex, biologically active molecules. Its unambiguous identification and characterization are paramount for ensuring the integrity and reproducibility of research and development efforts.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a mere listing of data points, focusing instead on the causal logic behind spectral interpretation and the synergy between different analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this specific molecular entity.

Part 1: Molecular Structure and Synthetic Context

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures. The numbering convention used herein will be applied consistently across all spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering.

The synthesis of 1,2,3-thiadiazoles often proceeds via the Hurd-Mori reaction, which involves the cyclization of hydrazones with reagents like thionyl chloride.[2] This context is critical, as it informs the potential side-products or unreacted starting materials that must be screened for during spectroscopic analysis, thereby validating the purity of the final compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Core Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this molecule, CDCl₃ is suitable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Data Interpretation and Analysis: The structure of this compound predicts three distinct proton signals. The deshielding effect of the heterocyclic ring and the carbonyl group are key to assigning these signals.

| Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H (on C4) | ~8.5 - 9.5 | Singlet (s) | N/A | This proton is attached to the thiadiazole ring, a heteroaromatic system, leading to significant deshielding. It has no adjacent protons, hence it appears as a singlet. |

| -O-CH₂ -CH₃ (H on C9) | ~4.4 - 4.6 | Quartet (q) | ~7.1 Hz | These methylene protons are adjacent to an oxygen atom (deshielding) and a methyl group with three protons. According to the n+1 rule, this signal is split into a quartet (3+1=4). |

| -O-CH₂-CH₃ (H on C10) | ~1.4 - 1.5 | Triplet (t) | ~7.1 Hz | These methyl protons are adjacent to a methylene group with two protons, resulting in a triplet signal (2+1=3). This signal appears most upfield as it is furthest from the electron-withdrawing groups. |

| Table 1: Predicted ¹H NMR Spectroscopic Data for this compound. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Core Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its bonding environment and hybridization.

Experimental Protocol: The protocol is similar to that for ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically performed to ensure each unique carbon appears as a singlet.

Data Interpretation and Analysis: Based on the molecule's structure, five distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (S, N, O).

| Assignment (Atom No.) | Predicted δ (ppm) | Rationale |

| -C =O (C6) | ~160 - 165 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |

| C 4 | ~145 - 155 | This ring carbon is attached to sulfur and nitrogen atoms, leading to a downfield shift. Its precise location relative to C5 can be confirmed with advanced 2D NMR techniques. |

| C 5 | ~130 - 140 | This ring carbon is also part of the heteroaromatic system but is generally expected to be slightly more upfield than C4 in this specific ring system. |

| -O-CH₂ - (C9) | ~60 - 65 | The methylene carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the typical range for sp³ carbons bonded to heteroatoms. |

| -CH₃ (C10) | ~14 - 15 | The terminal methyl carbon is the most shielded carbon in the molecule, appearing far upfield. |

| Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. |

Part 3: Infrared (IR) Spectroscopy

Core Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Background Scan: A background spectrum of the pure KBr pellet or empty sample chamber is recorded.

-

Sample Scan: The sample is scanned, and the background is automatically subtracted to yield the final spectrum.

Data Interpretation and Analysis: The IR spectrum provides a diagnostic fingerprint, confirming the presence of the key ester and thiadiazole functionalities.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100 - 3150 | C-H Stretch | Aromatic C-H (Thiadiazole) | Confirms the presence of the C-H bond on the heterocyclic ring. |

| ~2980 - 3000 | C-H Stretch | Aliphatic C-H (Ethyl group) | Indicates the presence of the sp³ hybridized carbons of the ethyl chain. |

| ~1720 - 1740 | C=O Stretch | Ester Carbonyl | This is a strong, sharp, and highly diagnostic peak that confirms the presence of the ethyl ester group. Its exact position can indicate conjugation. |

| ~1500 - 1600 | C=N / N=N Stretch | Thiadiazole Ring | These absorptions, often of medium intensity, are characteristic of heteroaromatic ring systems and confirm the core structure.[3] |

| ~1200 - 1300 | C-O Stretch | Ester | A strong band corresponding to the stretching of the C-O single bond in the ester linkage. |

| ~650 - 750 | C-S Stretch | Thiadiazole Ring | A weaker absorption characteristic of the carbon-sulfur bond within the ring. |

| Table 3: Key IR Absorption Bands for this compound. |

Part 4: Mass Spectrometry (MS)

Core Principle: Mass spectrometry provides the molecular weight and elemental formula of a compound through the measurement of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula. Furthermore, fragmentation patterns offer valuable structural clues.

Experimental Protocol (ESI-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Infusion: The solution is infused into the electrospray ionization (ESI) source, where it is nebulized and ionized.

-

Analysis: The resulting ions are guided into the mass analyzer, which separates them based on their m/z ratio.

Data Interpretation and Analysis: The molecular formula C₅H₆N₂O₂S gives a monoisotopic mass of approximately 158.015 Da.[4]

| m/z Value (Predicted) | Ion Identity | Significance |

| ~159.022 | [M+H]⁺ | The protonated molecular ion. Its accurate mass measurement via HRMS would confirm the elemental formula C₅H₆N₂O₂S. |

| ~181.004 | [M+Na]⁺ | A common adduct seen in ESI-MS, representing the molecule complexed with a sodium ion. |

| ~131.023 | [M+H - N₂]⁺ | This fragment results from the characteristic loss of a neutral nitrogen molecule (28 Da) from the protonated parent ion. This is a hallmark fragmentation pathway for 1,2,3-thiadiazoles and provides strong evidence for this specific ring system.[5][6] |

| Table 4: Predicted High-Resolution Mass Spectrometry Data. |

The primary fragmentation pathway is a critical piece of structural evidence that distinguishes 1,2,3-thiadiazoles from other isomers.

Figure 2: Primary fragmentation pathway of this compound in ESI-MS/MS.

Part 5: Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. To confirm the identity of a newly synthesized batch of this compound, a researcher would follow this logical workflow:

-

Confirm Molecular Formula (MS): An HRMS spectrum showing a prominent ion with an accurate mass corresponding to C₅H₆N₂O₂SH⁺ (e.g., 159.0222) provides the first piece of evidence, confirming the elemental composition.

-

Identify Functional Groups (IR): The IR spectrum must show a strong C=O stretch around 1730 cm⁻¹ (confirming the ester) and characteristic C=N/N=N stretches (confirming the heteroaromatic ring). The absence of other major bands (e.g., -OH or -NH₂) confirms purity.

-

Elucidate the H-Framework (¹H NMR): The ¹H NMR spectrum must show three signals: a downfield singlet (ring proton), a quartet, and a triplet, with an integration ratio of 1:2:3, respectively. This pattern is uniquely indicative of the thiadiazole proton and the isolated ethyl group.

-

Verify the C-Skeleton (¹³C NMR): The ¹³C NMR must show exactly five signals, confirming the molecular symmetry. The chemical shifts must align with expectations for a carbonyl carbon, two distinct sp² ring carbons, and two sp³ ethyl carbons.

-

Confirm Isomeric Structure (MS/MS): A tandem mass spectrum (MS/MS) of the parent ion (m/z 159) should show a major fragment ion at m/z 131, corresponding to the loss of N₂. This fragmentation is a key diagnostic feature that helps distinguish the 1,2,3-thiadiazole isomer from other possibilities.[5]

Conclusion

The structural elucidation of this compound is a self-validating process when approached with a multi-technique spectroscopic strategy. Each method provides a unique and complementary piece of the structural puzzle. The molecular formula is established by mass spectrometry, key functional groups are confirmed by IR spectroscopy, and the precise arrangement of atoms is mapped by ¹H and ¹³C NMR. Finally, characteristic fragmentation patterns in mass spectrometry provide definitive confirmation of the 1,2,3-thiadiazole core. Adherence to this comprehensive analytical workflow ensures the highest degree of scientific integrity for researchers and developers utilizing this important heterocyclic building block.

References

- Supporting Information - The Royal Society of Chemistry.

- Synthesis of C. Ethyl Thiazole-5-carboxylate - PrepChem.com.

- ETHYL 4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE synthesis - ChemicalBook.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central.

- Wiley-VCH 2007 - Supporting Information.

- Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate.

- This compound (C5H6N2O2S) - PubChem.

- 1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehyd.

- 13C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry.

- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - ResearchGate.

- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... - ResearchGate.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - Semantic Scholar.

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Starting Materials for Ethyl 1,2,3-Thiadiazole-5-carboxylate

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold in Modern Drug Discovery

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a diverse array of therapeutic agents. Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Ethyl 1,2,3-thiadiazole-5-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex and potent drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the practical aspects of starting material selection and reaction execution.

Part 1: The Cornerstone of Synthesis - Preparation of Ethyl 2-diazo-3-oxobutanoate

The most prevalent and efficient pathway to this compound begins with the synthesis of a key precursor: ethyl 2-diazo-3-oxobutanoate. This α-diazo-β-keto ester is the lynchpin of the subsequent cyclization reaction. Its synthesis is typically achieved through a diazo transfer reaction, where a diazo group is transferred from a donor reagent to the active methylene group of ethyl acetoacetate.

The Diazo Transfer Reaction: A Mechanistic Perspective

The diazo transfer reaction is a well-established method for the introduction of a diazo group into a C-H acidic compound. The reaction is typically base-catalyzed, with the base serving to deprotonate the active methylene group of the β-keto ester, forming a nucleophilic enolate. This enolate then attacks the terminal nitrogen of the diazo transfer reagent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the sulfonamide byproduct yields the desired α-diazo-β-keto ester.

Selection of the Diazo Transfer Reagent: A Comparative Analysis

Several sulfonyl azides can be employed as diazo transfer reagents, with the choice often depending on factors such as safety, ease of handling, and purification of the final product.

| Diazo Transfer Reagent | Key Advantages | Key Disadvantages | Typical Yields (%) |

| p-Toluenesulfonyl Azide (Tosyl Azide) | Readily available, widely used. | Potentially explosive, byproduct can be challenging to remove. | 80-90 |

| Methanesulfonyl Azide (Mesyl Azide) | Byproduct is water-soluble, facilitating easier workup. | Can be less stable than tosyl azide. | 85-95 |

| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Generally considered safer than tosyl azide, crystalline byproduct is easily removed by filtration. | May require longer reaction times. | 80-90 |

| Polymer-bound Tosylazide | Simplified workup (filtration to remove the resin).[1] | Higher cost, lower loading capacity. | ~92[1] |

Experimental Protocol: Synthesis of Ethyl 2-diazo-3-oxobutanoate using p-Toluenesulfonyl Azide

This protocol provides a reliable method for the synthesis of the key diazo precursor.

Materials:

-

Ethyl acetoacetate

-

p-Toluenesulfonyl azide

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in anhydrous acetonitrile at 0 °C, add triethylamine (1.1 eq) dropwise.

-

To this solution, add a solution of p-toluenesulfonyl azide (1.05 eq) in acetonitrile dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil. The product is often used in the next step without further purification.

Part 2: The Hurd-Mori Reaction - Cyclization to the 1,2,3-Thiadiazole Core

The Hurd-Mori reaction is a classical and highly effective method for the synthesis of 1,2,3-thiadiazoles from hydrazones possessing an α-methylene group, through their reaction with thionyl chloride.[2][3] In the context of our target molecule, ethyl 2-diazo-3-oxobutanoate can be considered a masked hydrazone, and it reacts directly with thionyl chloride to afford the desired ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Mechanism of the Hurd-Mori Reaction with an α-Diazo-β-Keto Ester

While the classical Hurd-Mori reaction proceeds via a hydrazone, the reaction with an α-diazo-β-keto ester is thought to proceed through a concerted or stepwise cycloaddition mechanism. The thionyl chloride acts as both a sulfur source and a dehydrating agent. The precise mechanism is complex and can be influenced by the substrate and reaction conditions. A plausible pathway involves the initial attack of the diazo carbon onto the sulfur atom of thionyl chloride, followed by an intramolecular cyclization and elimination of sulfur monoxide and hydrogen chloride to yield the aromatic 1,2,3-thiadiazole ring.

Experimental Protocol: Hurd-Mori Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This protocol outlines the cyclization of the diazo precursor to the final product.

Materials:

-

Ethyl 2-diazo-3-oxobutanoate

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Ice-water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, dissolve ethyl 2-diazo-3-oxobutanoate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-